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molecular formula C10H13BrN2O3 B8306960 (2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester

Cat. No. B8306960
M. Wt: 289.13 g/mol
InChI Key: KBQJVFLDCOCQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181272B2

Procedure details

(2-Amino-5-bromo-pyridin-3-ylmethoxy)-acetic acid ethyl ester (381 mg, 1.3 mmol) is dissolved in 15 mL of DMSO and 60% sodium hydride (53 mg, 1.3 mmol) is added. The mixture is stirred for 4 hrs and then ice-cold water (100 mL) is added into reaction. The solid formed is filtered and rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL). Then it is dried to give 205 mg of 3-bromo-5,9-dihydro-6-oxa-1,9-diaza-benzocyclohepten-8-one which is used without purification.
Quantity
381 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][O:6][CH2:7][C:8]1[C:9]([NH2:15])=[N:10][CH:11]=[C:12]([Br:14])[CH:13]=1)C.[H-].[Na+]>CS(C)=O>[Br:14][C:12]1[CH:11]=[N:10][C:9]2[NH:15][C:4](=[O:3])[CH2:5][O:6][CH2:7][C:8]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
381 mg
Type
reactant
Smiles
C(C)OC(COCC=1C(=NC=C(C1)Br)N)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
53 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with more water (2×50 mL) and 50% EtOAc in heptane (30 mL)
CUSTOM
Type
CUSTOM
Details
Then it is dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CC2=C(NC(COC2)=O)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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